molecular formula C14H11FN2O3S B1386735 2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid CAS No. 1019115-34-4

2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid

Cat. No.: B1386735
CAS No.: 1019115-34-4
M. Wt: 306.31 g/mol
InChI Key: PQMFIEZLKDVBJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Descriptors

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for naming complex heterocyclic structures with multiple substituents. The official IUPAC name is this compound. This nomenclature reflects the compound's structural complexity through its systematic breakdown of constituent parts.

The structural framework consists of a cyclopenta[d]thiazole core, which represents a fused ring system combining a five-membered cyclopentane ring with a five-membered thiazole ring containing both nitrogen and sulfur heteroatoms. The thiazole portion contributes significantly to the compound's electronic properties and potential biological activity. The numbering system for this fused ring follows conventional heterocyclic nomenclature protocols, with the sulfur atom occupying position 1 and the nitrogen atom at position 3 of the thiazole ring.

The benzamido substituent at position 2 of the thiazole ring incorporates a 4-fluorobenzyl group, where the fluorine atom is positioned para to the carbonyl carbon of the amide linkage. This fluorine substitution pattern is particularly noteworthy as it can significantly influence the compound's pharmacological properties, lipophilicity, and metabolic stability. The carboxylic acid functional group is located at position 4 of the cyclopentane portion of the fused ring system.

The molecular architecture demonstrates several key structural features that define its chemical behavior. The presence of both electron-withdrawing groups (the fluorine atom and carbonyl functionalities) and the electron-rich thiazole ring creates an interesting electronic distribution throughout the molecule. The dihydro designation indicates that the cyclopentane ring is not fully saturated, containing one degree of unsaturation within the fused system.

CAS Registry Number and Molecular Formula Validation

The Chemical Abstracts Service registry number for this compound is 1019115-34-4. This unique identifier serves as the definitive reference for this compound across chemical databases and regulatory documentation worldwide. The CAS number validation confirms the compound's official recognition and registration within the Chemical Abstracts Service database system.

The molecular formula C14H11FN2O3S has been consistently validated across multiple authoritative chemical sources. This formula indicates the presence of fourteen carbon atoms, eleven hydrogen atoms, one fluorine atom, two nitrogen atoms, three oxygen atoms, and one sulfur atom. The molecular composition reflects the complex heterocyclic nature of the compound and its multiple functional groups.

Parameter Value Source
CAS Registry Number 1019115-34-4 Multiple validated sources
Molecular Formula C14H11FN2O3S Chemical databases
Molecular Weight 306.31-306.32 g/mol Calculated values
MDL Number MFCD09864120 Chemical registry

The molecular weight calculations show minor variations across different sources, with values ranging from 306.31 to 306.32 grams per mole. These slight discrepancies typically result from different rounding conventions used in molecular weight calculations and the precision of atomic mass values employed. The most frequently cited molecular weight is 306.31 grams per mole, which represents the standard value used in most chemical databases and commercial suppliers.

SMILES Notation and InChI Key Representation

The Simplified Molecular Input Line Entry System notation for this compound is represented as: O=C(NC1=NC2=C(CCC2C(=O)O)S1)C1=CC=C(F)C=C1. This SMILES string encodes the complete molecular structure in a linear text format, facilitating computational chemistry applications and database searches.

The SMILES notation breakdown reveals several key structural elements. The initial segment "O=C(NC1=" represents the carbonyl group of the benzamide functionality connected to the nitrogen atom of the thiazole ring. The subsequent portion "NC2=C(CCC2C(=O)O)S1" describes the fused cyclopentathiazole ring system, including the carboxylic acid group attached to the cyclopentane ring. The final segment "C1=CC=C(F)C=C1" represents the para-fluorinated benzene ring.

The International Chemical Identifier Key provides an additional standardized representation for the compound. While the complete InChI string contains detailed stereochemical and connectivity information, the InChI Key serves as a unique hash-based identifier derived from the full InChI representation. This system ensures global consistency in chemical structure representation across different databases and software platforms.

Identifier Type Representation Source
SMILES Notation O=C(NC1=NC2=C(CCC2C(=O)O)S1)C1=CC=C(F)C=C1 Chemical databases
Linear Structure Formula Available in specialized databases Chemical suppliers
MDL Molfile Format MFCD09864120 Chemical registry systems

The structural representations demonstrate the compound's complexity and the need for precise notation systems to accurately convey its molecular architecture. These standardized formats enable researchers to unambiguously communicate structural information and facilitate computational studies of the compound's properties and potential applications.

Properties

IUPAC Name

2-[(4-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O3S/c15-8-3-1-7(2-4-8)12(18)17-14-16-11-9(13(19)20)5-6-10(11)21-14/h1-4,9H,5-6H2,(H,19,20)(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQMFIEZLKDVBJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1C(=O)O)N=C(S2)NC(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at therapeutic doses, the compound effectively ameliorates insulin sensitivity and reduces hyperlipidemia without causing significant adverse effects. At higher doses, there may be potential toxic effects, including hepatic and renal toxicity. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound interacts with enzymes such as xanthine oxidase and modulates oxidative stress markers. Its effects on metabolic flux and metabolite levels are evident from its ability to normalize lipid profiles and reduce pro-inflammatory cytokines. The compound’s role in these pathways highlights its potential as a therapeutic agent for metabolic disorders.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its efficacy. The compound is likely transported via specific transporters and binding proteins that facilitate its localization to target tissues. Its accumulation in pancreatic islets and hepatic tissues suggests a targeted distribution that enhances its therapeutic effects. Understanding the transport mechanisms can aid in optimizing the compound’s delivery and efficacy.

Biological Activity

The compound 2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

  • Molecular Formula : C₁₇H₁₆FN₃O₂S
  • Molecular Weight : 345.4 g/mol
  • CAS Number : 941968-05-4

Biological Activity Overview

The biological activity of this compound is primarily associated with its interactions with various biological targets, including enzymes and receptors. It has been investigated for its potential in treating conditions such as diabetes and cancer due to its anti-inflammatory and antioxidant properties.

The compound's mechanism of action involves:

  • Enzyme Inhibition : It may inhibit specific enzymes linked to metabolic disorders and inflammation.
  • Receptor Binding : The structure suggests potential interactions with G protein-coupled receptors (GPCRs), influencing critical signaling pathways involved in various physiological processes.

Pharmacological Effects

  • Antidiabetic Activity :
    • A study demonstrated that derivatives of thiazole compounds exhibit protective effects against hyperglycemia. The administration of similar thiazole derivatives improved insulin sensitivity and lipid profiles in diabetic models by reducing oxidative stress markers and inflammatory cytokines .
    • The compound showed significant reductions in serum glucose levels and improvements in histopathological markers in diabetic rats, suggesting its potential as a therapeutic candidate for Type 2 Diabetes Mellitus (T2DM).
  • Anticancer Activity :
    • Research on related thiazole derivatives indicated their ability to inhibit cancer cell proliferation, particularly in prostate cancer and melanoma cells. The most potent derivatives had IC50 values ranging from 0.7 to 1.0 μM .
    • The structure-activity relationship (SAR) studies highlighted that modifications in the thiazole structure could enhance anticancer efficacy by affecting tubulin polymerization .
  • Anti-inflammatory Effects :
    • The compound's antioxidant properties contribute to its anti-inflammatory effects, making it a candidate for treating inflammatory diseases. It has been shown to lower levels of pro-inflammatory cytokines and improve overall metabolic health in animal models .

Case Studies

Study FocusFindingsReference
Antidiabetic EffectsSignificant reduction in serum glucose and improvement in lipid profiles in STZ-induced diabetic rats after administration of thiazole derivatives
Anticancer ActivityIC50 values for prostate cancer inhibition ranged from 0.7 to 1.0 μM, indicating strong antiproliferative effects
Anti-inflammatory PropertiesReduction in inflammatory markers and oxidative stress indicators, enhancing metabolic health

Scientific Research Applications

The compound exhibits several biological activities that make it a candidate for therapeutic applications:

  • Antidiabetic Effects : Research indicates that thiazole derivatives can ameliorate conditions related to diabetes mellitus. Specifically, 2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid has shown potential in improving insulin sensitivity and lipid profiles in animal models of type 2 diabetes .
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes involved in various disease processes. Notably, it may target Factor D in the complement system, which plays a crucial role in immune responses and inflammation.
  • G Protein-Coupled Receptor Interaction : Its structure suggests potential interactions with G protein-coupled receptors (GPCRs), which are critical in numerous physiological processes. This interaction could lead to modulation of signaling pathways associated with various diseases.

Antidiabetic Activity Study

A study conducted on diabetic rats demonstrated that administering the compound for four weeks significantly reduced serum glucose levels and improved insulin sensitivity markers such as HOMA-IR (Homeostatic Model Assessment for Insulin Resistance). The results indicated a reduction in pro-inflammatory cytokines and improved lipid profiles.

Enzyme Interaction Studies

In vitro assays have shown that this compound effectively inhibits the activity of certain enzymes linked to metabolic disorders. This inhibition was quantified through enzyme activity assays, highlighting its potential as a therapeutic agent in metabolic diseases.

Potential Applications

Based on its biological activities, the compound can be applied in several areas:

  • Pharmaceutical Development : Given its effects on diabetes and enzyme inhibition, it could be developed into drugs targeting metabolic disorders.
  • Biochemical Research : Its ability to interact with various biochemical pathways makes it a valuable tool for studying metabolic processes and disease mechanisms.

Data Table of Structural Comparisons

Compound NameStructure FeaturesUnique Aspects
This compoundContains thiazole and fluorobenzamide groupsPotential antidiabetic and enzyme inhibitory activities
Ethyl piperidine-4-carboxylatePiperidine ring with an ethyl esterSimpler structure; lacks thiazole functionality
Thiazolidinedione derivativesThiazole ring with carbonyl groupsPrimarily used for diabetes treatment; different mechanisms

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:
  • Fluorine Position : The 4-fluorobenzamido group in the target compound vs. 2-fluorobenzoyl in may influence steric and electronic effects. The para-fluoro substitution likely enhances metabolic stability compared to ortho-substituted analogs .
  • Synthetic Efficiency : The target compound’s synthesis (~6 steps) is more streamlined than peptide-based inhibitors requiring 10+ steps, highlighting its practicality .

Functional Group Impact

  • Carboxylic Acid vs. Ester : The carboxylic acid moiety (target compound) improves solubility compared to ester derivatives (e.g., ethyl esters in and ), which require hydrolysis for activation .
  • Amide Linkages: The 4-fluorobenzamido group in the target compound may enhance binding affinity compared to non-fluorinated analogs (e.g., ’s hydroxybenzylidene-amino group), as fluorine’s electronegativity strengthens hydrogen bonding .

Q & A

Basic: What synthetic strategies are employed to prepare this compound, and how can intermediates be optimized for yield?

The synthesis typically involves a multi-step route starting with a cyclopenta[d]thiazole core. Key steps include:

  • Cyclopenta[d]thiazole formation : Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is reacted with triethyl orthoformate and sodium azide to introduce functional groups (e.g., tetrazolyl) .
  • Benzamido coupling : 4-Fluorobenzoyl chloride is coupled to the amino group of the cyclopenta[d]thiazole intermediate under Schotten-Baumann conditions .
  • Carboxylic acid deprotection : Ethyl ester hydrolysis using NaOH or LiOH yields the final carboxylic acid .
    Optimization : Reducing steps (e.g., from 10 to 6 steps) and using high-yield reactions (e.g., >75% yield for amide coupling) improve efficiency. Low-yield steps (e.g., 6% in some analogs) require solvent optimization (e.g., DMF vs. THF) or catalytic additives .

Advanced: How do structural modifications to the cyclopenta[d]thiazole core influence binding affinity to XIAP-BIR3?

The cyclopenta[d]thiazole scaffold mimics peptide backbones, enabling interactions with the XIAP-BIR3 domain’s hydrophobic pockets. Key modifications include:

  • Ring size : 5-membered rings (cyclopentane) enhance conformational rigidity compared to larger rings, improving fit into the BIR3 binding groove .
  • Substituent effects : Electron-withdrawing groups (e.g., 4-fluorobenzamido) increase hydrogen-bonding with Arg319 and Trp323 residues. Replacing fluorine with bulkier groups (e.g., CF₃) may sterically hinder binding .
    Methodology : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics. Compare IC₅₀ values of analogs (e.g., T5TR1 in ) to establish structure-activity relationships (SAR) .

Basic: What spectroscopic methods validate the compound’s structure and regiochemistry?

  • ¹H/¹³C NMR : Confirm regiochemistry by analyzing coupling patterns (e.g., cyclopentane CH₂ protons at δ 2.25–2.80 ppm) and benzamido aromatic protons (δ 7.35–8.00 ppm) .
  • FTIR : Carboxylic acid C=O stretch (~1700 cm⁻¹) and amide N-H bend (~1550 cm⁻¹) verify functional groups .
  • ESI-MS : Molecular ion peaks (e.g., [M+H]⁺ at m/z 349.1) confirm molecular weight .

Advanced: How can researchers resolve discrepancies in biological activity between in vitro and in vivo models?

Case study : In vitro XIAP-BIR3 inhibition may not translate to in vivo efficacy due to poor pharmacokinetics.
Approaches :

  • ADMET profiling : Calculate logP (e.g., 2.85 for analogs) to predict membrane permeability. Introduce solubilizing groups (e.g., PEG chains) to enhance bioavailability .
  • Metabolite identification : Use LC-MS to detect oxidative metabolites (e.g., sulfoxide formation) that reduce activity in vivo .
  • Formulation optimization : Nanoencapsulation or prodrug strategies (e.g., ester prodrugs) improve stability in physiological conditions .

Advanced: What computational methods predict the compound’s interaction with enzymatic targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with XIAP-BIR3. Key parameters include binding energy (ΔG ≤ -8 kcal/mol) and pose validation via RMSD (<2.0 Å) .
  • MD simulations : GROMACS simulations (50 ns) assess complex stability, focusing on hydrogen bonds with Arg319 and hydrophobic contacts with Trp323 .
  • QSAR models : Use CoMFA or CoMSIA to correlate substituent electronic properties (Hammett σ) with inhibitory activity (pIC₅₀) .

Advanced: How do substituents on the benzamido group affect pharmacokinetics and toxicity?

  • Fluorine vs. chlorine : Fluorine improves metabolic stability (reduces CYP450 oxidation) but may increase renal clearance. Chlorine enhances lipophilicity (logP +0.5) but raises hepatotoxicity risks .
  • Methoxy groups : 2,4,5-Trimethoxybenzamido analogs show higher plasma protein binding (98% vs. 92% for 4-fluoro), reducing free drug availability .
  • Toxicity screening : Ames test (mutagenicity) and hERG inhibition assays (cardiotoxicity) are critical for lead optimization. For example, 4-fluorobenzamido derivatives show no hERG liability up to 10 µM .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid
Reactant of Route 2
2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.